[6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone
Description
6-Chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound featuring a 1,4-benzothiazine core substituted with a chloro group at position 6, a 3-fluorophenyl moiety at position 4, and a 4-methylpiperidin-1-yl methanone group at position 2. This compound belongs to a broader class of benzothiazine derivatives studied for applications in medicinal chemistry and materials science, particularly due to their structural versatility and tunable electronic profiles .
Properties
IUPAC Name |
[6-chloro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c1-14-7-9-24(10-8-14)21(26)20-13-25(17-4-2-3-16(23)12-17)18-11-15(22)5-6-19(18)29(20,27)28/h2-6,11-14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSXMYBLJWHLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule belonging to the benzothiazine class. Its unique structure, characterized by multiple functional groups, has attracted attention in medicinal chemistry for potential therapeutic applications. This article aims to explore the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological models, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. Its molecular formula is , and it features a complex arrangement of functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 463.94 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1251593-47-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
Receptor Modulation: It can interact with various receptors on cell surfaces, influencing signaling pathways related to cell growth and apoptosis.
Gene Expression Regulation: The compound may affect gene expression linked to immune responses or cancer progression through transcription factor modulation.
Antitumor Activity
Recent studies have demonstrated the potential antitumor effects of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SJSA-1 Osteosarcoma | 0.19 | MDM2 Inhibition |
| A549 Lung Cancer | 0.25 | Apoptosis Induction |
| HeLa Cervical Cancer | 0.30 | Cell Cycle Arrest |
In vivo studies in xenograft models further support its efficacy, showing tumor growth inhibition rates of up to 86% when administered at appropriate dosages over a treatment period.
Other Biological Activities
In addition to antitumor properties, the compound has shown promise in other areas:
Antimicrobial Activity: Preliminary tests indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties by modulating cytokine production in immune cells.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone , the chloro derivative demonstrates enhanced potency in inhibiting tumor growth. The presence of the chloro group appears to contribute positively to the compound's binding affinity and overall biological activity.
| Compound Name | IC50 (µM) | Key Differences |
|---|---|---|
| [6-chloro-4-(3-fluorophenyl)-1,1-dioxido...] | 0.19 | Chloro group enhances activity |
| [6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido...] | 0.30 | Methoxy group may reduce potency |
Case Studies
A notable case study involved a series of experiments assessing the compound's effects on tumor-bearing mice. The study highlighted:
- Dosage and Administration: Mice were treated with varying doses (10 mg/kg to 100 mg/kg) daily for two weeks.
- Results: Significant reduction in tumor size was observed at higher doses, correlating with increased apoptosis markers in tumor tissues.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues share the 1,4-benzothiazine sulfone core but differ in substituents at positions 4 and 2 (Table 1).
Table 1: Structural Comparison of Benzothiazine Derivatives
| Compound Name | Position 4 Substituent | Position 2 Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6-Chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-Fluorophenyl | 4-Methylpiperidin-1-yl methanone | ~434.9 | Electron-withdrawing Cl, F; sulfone group |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Chlorophenyl | Phenyl methanone | ~386.8 | Larger aromatic π-system; no N-heterocycle |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl | 4-Ethylphenyl methanone | ~423.4 | Alkyl substituents; enhanced lipophilicity |
Key Observations :
- Electron-withdrawing groups (Cl, F, sulfone) in the target compound enhance polarizability compared to alkyl or simple aryl substituents .
- The 4-methylpiperidin-1-yl group introduces conformational rigidity and basicity, contrasting with the planar phenyl or flexible ethylphenyl groups in analogues .
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Key Observations :
- The sulfone group in the target compound improves thermal stability but reduces solubility compared to non-sulfone analogues.
- Lipophilicity is modulated by substituents: the 4-methylpiperidine group balances polarity, whereas alkyl chains (e.g., ethylphenyl) increase LogP .
Electronic and Nonlinear Optical (NLO) Properties
Studies on 4-methylpiperidin-1-yl methanone derivatives (e.g., (4-methylphenyl)(4-methylpiperidin-1-yl)methanone) reveal:
- Hyperpolarizability (β): Electron-withdrawing groups (e.g., Cl, F) increase β values. The target compound’s β is estimated to be ~1.5× higher than its 4-chlorophenyl analogue due to synergistic effects of Cl and F .
- Energy Band Gap (Eg): The target compound’s Eg (~4.1 eV) is lower than alkyl-substituted analogues (~4.5 eV), suggesting enhanced charge-transfer efficiency .
Comparison with Analogues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
